molecular formula C10H15N3O B14382323 1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-25-5

1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B14382323
CAS No.: 88723-25-5
M. Wt: 193.25 g/mol
InChI Key: CUEOMFFJPVXUQF-UHFFFAOYSA-N
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Description

1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a cyclopentylamino group attached to the imidazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate under microwave-assisted conditions . Another approach involves the use of amido-nitriles, which undergo cyclization to form disubstituted imidazoles . These reactions are often carried out under mild conditions, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

88723-25-5

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-[2-(cyclopentylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C10H15N3O/c1-7(14)9-6-11-10(13-9)12-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,11,12,13)

InChI Key

CUEOMFFJPVXUQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N1)NC2CCCC2

Origin of Product

United States

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